molecular formula C2H6Br2S B1339109 Bromodimethylsulfonium Bromide CAS No. 50450-21-0

Bromodimethylsulfonium Bromide

Cat. No. B1339109
CAS RN: 50450-21-0
M. Wt: 221.94 g/mol
InChI Key: RGVBVVVFSXWUIM-UHFFFAOYSA-M
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Description

Bromodimethylsulfonium bromide (BDMS) is a versatile reagent used in organic synthesis. It serves as a catalyst in various chemical reactions, facilitating the formation of a wide range of compounds. BDMS is particularly effective in promoting annulation reactions, multicomponent reactions, and rearrangements, which are fundamental processes in the construction of complex organic molecules.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of BDMS, while not explicitly described in the papers, can be inferred from its name. It consists of a central sulfur atom bonded to two methyl groups and a bromine atom, with an additional bromide counterion to balance the charge. This structure is likely responsible for its reactivity and ability to act as a catalyst in various chemical transformations.

Chemical Reactions Analysis

BDMS is shown to be an effective catalyst in a variety of chemical reactions. It is used in the Beckmann rearrangement of ketoximes to amides/lactams , the synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from galactal , and the Michael addition of amines to electron-deficient alkenes . Additionally, BDMS catalyzes Mannich-type reactions , three-component condensation reactions , the synthesis of imidazo[1,2-a]pyridines , the Friedlander synthesis of substituted quinolines , and the synthesis of α,α'-bis(arylmethylidene) cycloalkanones . These reactions demonstrate the broad applicability of BDMS in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of BDMS are not directly detailed in the provided papers. However, its efficacy as a catalyst in various reactions suggests that it possesses characteristics conducive to chemical stability and reactivity. For example, its use in solvent-free conditions indicates a degree of volatility or reactivity that allows for reactions to proceed without additional solvents. The ability to catalyze reactions at room temperature also suggests that BDMS is a potent catalyst that does not require elevated temperatures to be effective.

Scientific Research Applications

Catalytic System for Beckmann Rearrangement

Bromodimethylsulfonium bromide, when combined with zinc chloride, serves as an excellent catalytic system for the liquid-phase Beckmann rearrangement. This process transforms various ketoximes into corresponding amides/lactams, achieving good to excellent yields at reflux temperatures in acetonitrile (Yadav, Patel, & Srivastava, 2010).

Catalyst for Michael Addition

Bromodimethylsulfonium bromide effectively catalyzes the Michael addition of a variety of amines to electron-deficient alkenes. This chemoselective process occurs at room temperature under solvent-free conditions, resulting in excellent yields of products from both aliphatic and benzylic amines (Khan, Parvin, Gazi, & Choudhury, 2007).

Mannich-Type Reactions

This compound catalyzes Mannich-type reactions involving a variety of aldimines, generated in situ from aldehydes and anilines, with enolizable ketones or diethyl malonate. This results in the formation of β-amino carbonyl compounds. The process features shorter reaction times and good to excellent yields, avoiding aqueous workup and chromatographic separations (Khan, Parvin, & Choudhury, 2008).

Condensation Reaction Synthesis

Bromodimethylsulfonium bromide acts as a catalyst in one-pot three-component condensation reactions of aldehydes, 2-naphthol, and thiols in acetonitrile at room temperature. It provides good yields under mild reaction conditions, with operational simplicity being a notable feature (Khan, Ali, Dar, & Lal, 2011).

α-Bromination of β-Keto Esters and 1,3-Diketones

It has been found effective and regioselective for α-monobromination of β-keto esters and 1,3-diketones. This method is advantageous due to the lack of need for chromatographic separation, less hazardous nature compared to molecular bromine, and absence of additional bases or catalysts (Khan, Ali, Goswami, & Choudhury, 2006).

Lossen Rearrangement

Bromodimethylsulfonium bromide efficiently catalyzes the Lossen rearrangement of hydroxamic acids to corresponding isocyanates, which are then trapped in situ with various amines to afford unsymmetrical ureas. The process is noted for its simplicity, mildness, and excellent yields (Yadav, Yadav, Srivastava, Watal, & Yadav, 2012).

Safety And Hazards

BDMS is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

bromo(dimethyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBVVVFSXWUIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467268
Record name Bromodimethylsulfonium Bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodimethylsulfonium Bromide

CAS RN

50450-21-0
Record name Bromodimethylsulfonium bromide
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Record name Bromodimethylsulfonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodimethylsulfonium Bromide
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Record name BROMODIMETHYLSULFONIUM BROMIDE
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Citations

For This Compound
709
Citations
LH Choudhury, T Parvin, AT Khan - Tetrahedron, 2009 - thevespiary.org
The exploitation of reagents for developing new synthetic methods is an art and constitutes a challenging process in organic chemistry. Consequentially, considerable efforts have been …
Number of citations: 79 www.thevespiary.org
AT Khan, T Parvin, LH Choudhury - The Journal of organic …, 2008 - ACS Publications
… In summary, we have demonstrated that bromodimethylsulfonium bromide mediates a new multicomponent reaction for the synthesis of highly functionalized piperidines. In addition, we …
Number of citations: 209 0-pubs-acs-org.brum.beds.ac.uk
B Dong, Y Chen, S Xie, J Zhang, J Shen… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… in which the homo-coupling of the thiols is effectively inhibited by adding the two thiols sequentially, taking advantage of rapid oxidation of the thiol by bromodimethylsulfonium bromide. …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
G Majetich, R Hicks, S Reister - The Journal of Organic Chemistry, 1997 - ACS Publications
… For example, in 1979, Olah and co-workers reported that the cleavage of thioketals 3 (eq 1) and the oxidative coupling of thiols 8 (eq 2) can be achieved with …
Number of citations: 210 0-pubs-acs-org.brum.beds.ac.uk
N Jangir, S Agarwal, DK Jangid - ChemistrySelect, 2022 - Wiley Online Library
Bromodimethylsulfonium bromide (BDMS) is an expedient storage of molecular bromine or bromine radicals or bromonium ions and also of nucleophilic bromide ion. It is an easily …
AT Khan, RS Basha, M Lal - Tetrahedron Letters, 2012 - Elsevier
… Recently we have reported 12 the usefulness of bromodimethylsulfonium bromide (BDMS) as a catalyst as well as brominating reagent in the organic synthesis. As a part of our ongoing …
B Dong, Y Huang, X Zhang, J Shen, LG Xie - Green Synthesis and …, 2022 - Elsevier
Herein, a mild and simple method to synthesize methylthiomethyl (MTM) esters with commercially available bromodimethylsulfonium bromide is described. The developed procedure …
LDS Yadav, VP Srivastava, R Patel - Tetrahedron Letters, 2009 - Elsevier
… In conclusion, bromodimethylsulfonium bromide (BDMS) has been employed here for the first time as a mild and efficient reagent for the conversion of the wide range of aldoximes and …
AT Khan, T Parvin, LH Choudhury - 2008 - Wiley Online Library
… ) in the presence of bromodimethylsulfonium bromide as a catalyst was examined. Interestingly, we observed that 10 mol-% of bromodimethylsulfonium bromide is sufficient to catalyze …
M Prieschl, D Cantillo, CO Kappe - Journal of Flow Chemistry, 2021 - Springer
… In summary, we have developed a continuous flow procedure for the generation of bromodimethylsulfonium bromide (BDMS) from readily available and comparatively safe DMSO and …

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